cis-10-Nonadecenoic acid

Catalog No.
S1537351
CAS No.
73033-09-7
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-10-Nonadecenoic acid

CAS Number

73033-09-7

Product Name

cis-10-Nonadecenoic acid

IUPAC Name

(Z)-nonadec-10-enoic acid

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9-

InChI Key

BBOWBNGUEWHNQZ-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCC(=O)O

Synonyms

Nonadeca-10(Z)-enoic Acid

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC(=O)O

Potential Antitumor Activity:

Studies have explored the potential antitumor properties of cis-10-nonadecenoic acid. Research suggests it may inhibit the proliferation of HL-60 human leukemia cells with an IC50 value of 295 µM. Additionally, it has been shown to prevent lipopolysaccharide (LPS)-induced tumor necrosis factor production from mouse macrophages []. These findings suggest cis-10-nonadecenoic acid may warrant further investigation for its potential role in cancer treatment; however, more research is needed to understand its mechanisms of action and efficacy in vivo.

Source

[] cis-10-Nonadecenoic Acid (FA 19:1, Nonadeca-10(Z)-enoic Acid, CAS Number: 73033-09-7) | Cayman Chemical.

cis-10-Nonadecenoic acid is a monounsaturated fatty acid with a 19-carbon chain (C19:1) and a double bond at the 10th position in the cis configuration []. This means the hydrogens on the double-bonded carbons are on the same side of the molecule. It is a relatively rare fatty acid, not commonly found in nature []. However, researchers are investigating its potential health benefits and other properties.


Molecular Structure Analysis

The key feature of cis-10-nonadecenoic acid is the presence of a single cis double bond within the long, aliphatic hydrocarbon chain. This double bond creates a kink in the molecule, influencing its packing and interactions with other molecules compared to saturated fatty acids. The cis configuration, with hydrogens on the same side of the double bond, is distinct from the trans configuration where hydrogens are on opposite sides.


Chemical Reactions Analysis

  • De novo synthesis: This complex process occurs in some organisms and involves the stepwise assembly of the carbon chain followed by the introduction of functional groups [].
  • Elongation of existing fatty acids: Existing shorter chain fatty acids can be elongated by adding two-carbon units derived from acetyl-CoA [].

The breakdown of cis-10-nonadecenoic acid likely follows the same pathways as other fatty acids. This includes beta-oxidation, a series of enzymatic reactions that occur in the mitochondria to break down fatty acids for energy production.


Physical And Chemical Properties Analysis

  • A colorless liquid at room temperature, similar to other long-chain fatty acids [].
  • Insoluble in water but soluble in organic solvents like chloroform and methanol due to its nonpolar hydrocarbon chain [].
  • Relatively stable due to the strong carbon-carbon bonds in the chain.

Research suggests cis-10-nonadecenoic acid might possess antitumor activity. Studies have shown it can inhibit the proliferation of certain cancer cell lines []. The exact mechanism of this action is not fully understood, but it might involve:

  • Disruption of cell membrane integrity due to the fatty acid's interaction with membrane lipids [].
  • Modulation of cellular signaling pathways involved in cell growth and survival [].

Physical Description

Solid

XLogP3

7.1

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73033-09-7

Wikipedia

(10Z)-nonadec-10-enoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1.Fukuzawa, M.,Yamaguchi, R.,Hide, I., et al. Possible involvement of long chain fatty acids in the spores of Ganoderma lucidum (Reishi Houshi) to its anti-tumor activity. Biological and Pharmaceutical Bullentin 31(10), 1933-1937 (2008).

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